3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide
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Overview
Description
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is a complex organic compound with the molecular formula C26H16N6O6 and a molecular weight of 508.4 g/mol. This compound is characterized by its unique structure, which includes a benzamide core linked to a phenazine moiety with nitro groups attached.
Preparation Methods
The synthesis of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- typically involves the reaction of 2,3-diaminophenazine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable structure and vibrant color.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- involves its interaction with cellular proteins and enzymes. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to cellular damage and apoptosis. This property is being explored for its potential use in cancer therapy .
Comparison with Similar Compounds
Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is unique due to its dual functional groups (benzamide and phenazine) and the presence of nitro groups. Similar compounds include:
2,3-dimethoxybenzamide: Known for its antioxidant properties.
3-acetoxy-2-methylbenzamide: Studied for its antibacterial activity.
These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
108112-52-3 |
---|---|
Molecular Formula |
C26H16N6O6 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide |
InChI |
InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
InChI Key |
QNZWKZXADVUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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